2,4,6-trimethylphenylsulfamate

Description

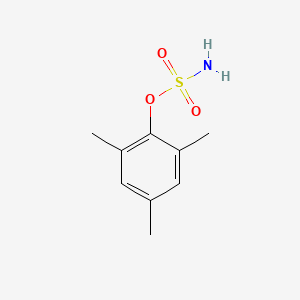

2,4,6-Trimethylphenylsulfamate is an organosulfur compound featuring a sulfamate group (-SO₂NH₂) attached to a mesitylene (2,4,6-trimethylphenyl) backbone. This structure combines the steric bulk of the trimethylphenyl group with the polar sulfamate moiety, making it a candidate for applications in catalysis, polymer chemistry, and pharmaceuticals.

Properties

IUPAC Name |

(2,4,6-trimethylphenyl) sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-6-4-7(2)9(8(3)5-6)13-14(10,11)12/h4-5H,1-3H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPLHRIUHBMUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OS(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethylphenylsulfamate typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2,4,6-trimethylphenol and sulfamic acid.

Reaction Conditions: The reaction is typically conducted in the presence of a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C.

Procedure: The 2,4,6-trimethylphenol is dissolved in the solvent, and sulfamic acid is added slowly with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

Isolation: The product is isolated by filtration, washed with cold water, and dried under vacuum.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethylphenylsulfamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfonic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form nitro or halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2,4,6-Trimethylphenylsulfamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4,6-trimethylphenylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is exploited in the design of enzyme inhibitors for therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Key Properties |

|---|---|---|---|---|

| 2,4,6-Trimethylphenylsulfamate | C₉H₁₃NO₃S | ~215.27 (estimated) | Sulfamate (-SO₂NH₂) | High steric bulk, polar sulfamate group |

| 2,4,6-Tribromophenyl isothiocyanate | C₇H₂Br₃NS | 371.87 | Isothiocyanate (-N=C=S) | High density (2.21 g/cm³), irritant |

| 2,4,6-Trimethylbenzenesulfonate | C₉H₁₂O₃S | 200.25 | Sulfonate (-SO₃⁻) | Acidic, used in esterification |

| 2,4,6-Trimethylfluorobenzene | C₉H₁₁F | 138.18 | Fluorine substituent | Low polarity, high volatility |

| 1,3-Bis(2,4,6-trimethylphenyl)-imidazolidinium tetrafluoroborate | C₂₁H₂₅BF₄N₂ | 392.24 | Imidazolidinium cation | Ionic liquid, catalytic applications |

Key Observations :

- Steric Effects: The 2,4,6-trimethylphenyl group in all listed compounds provides steric shielding, but the sulfamate derivative uniquely combines this with a polar sulfamate group, enhancing solubility in polar media compared to nonpolar analogs like 2,4,6-trimethylfluorobenzene .

- Reactivity : Unlike the isothiocyanate group in 2,4,6-tribromophenyl isothiocyanate (which is electrophilic), the sulfamate group is nucleophilic, enabling different reaction pathways (e.g., hydrolysis resistance compared to sulfonates) .

- Ionic vs. Covalent : The imidazolidinium salt () is ionic, whereas this compound is covalent, affecting applications in catalysis or electrolyte systems .

Physico-Chemical Properties

- Thermal Stability : Sulfamates generally exhibit higher thermal stability than sulfonates due to stronger S-N bonds. For example, 2,4,6-trimethylbenzenesulfonic acid derivatives decompose above 200°C, while sulfamates may resist decomposition until higher temperatures .

- Solubility : The sulfamate group improves water solubility compared to halogenated analogs like 2,4,6-trimethylfluorobenzene (logP ~2.5) .

- Hazard Profile : Brominated analogs (e.g., 2,4,6-tribromophenyl isothiocyanate) are classified as irritants/harmful, whereas sulfamates are typically less hazardous due to lower electrophilicity .

Biological Activity

2,4,6-Trimethylphenylsulfamate is a sulfonamide compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is derived from 2,4,6-trimethylphenol. The chemical structure consists of a trimethyl-substituted phenyl group attached to a sulfamate functional group. Its molecular formula is , and it has a molecular weight of approximately 215.27 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including this compound. For instance, a series of 2,4,6-trimethylbenzenesulfonyl hydrazones exhibited significant antibacterial activity against various Gram-positive bacteria. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 7.81 µg/mL . This suggests that similar compounds may exhibit comparable antimicrobial properties.

The antimicrobial activity of sulfonamides is primarily attributed to their ability to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). This mechanism disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trimethylphenol with sulfamic acid under controlled conditions. The reaction can be represented as follows:

This reaction yields the sulfamate derivative along with water as a byproduct.

Case Study: Antibacterial Efficacy

A study conducted by Aslan et al. synthesized various sulfonamide derivatives and tested their antibacterial efficacy. Among these derivatives, those containing the 2,4,6-trimethylphenyl group showed promising results against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings indicated that modifications in the sulfonamide structure could enhance antibacterial potency .

Research on Anticancer Properties

In addition to antibacterial activity, preliminary research suggests that some sulfonamide derivatives may possess anticancer properties. For example, organometallic complexes derived from sulfonamides have been evaluated for their cytotoxic effects on cancer cell lines. These studies indicate that the incorporation of metal ions can significantly enhance the biological activity of sulfonamide ligands .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.